molecular formula C21H44NO6P B178410 Sdz-cpi 975 CAS No. 157244-53-6

Sdz-cpi 975

Numéro de catalogue: B178410
Numéro CAS: 157244-53-6
Poids moléculaire: 437.6 g/mol
Clé InChI: HSNUXANXVHLGQT-HXUWFJFHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

  • Méthodes De Préparation

    • Malheureusement, les voies de synthèse spécifiques et les conditions de réaction pour SDZ-CPI-975 ne sont pas largement disponibles dans le domaine public.
    • Les méthodes de production industrielle restent des informations propriétaires détenues par le développeur original, Novartis Pharma AG.
  • Analyse Des Réactions Chimiques

    Structural Features and Reactive Functional Groups

    The compound’s structure includes:

    • A quaternary ammonium group (N⁺(CH₃)₃).
    • A phosphorylated glycerol backbone with a tetradecyloxy chain.
    • A carboxylic acid group at the terminal position.

    Key Functional Groups and Reactivity:

    Functional GroupReactivityPotential Reactions
    Quaternary AmmoniumStabilizes the molecule via charge; resistant to nucleophilic substitution under physiological conditionsLimited reactivity in aqueous media .
    Phosphate EsterSusceptible to hydrolysis under acidic/basic conditionsForms phosphoric acid and alcohols via cleavage .
    Carboxylic AcidParticipates in acid-base reactions; forms saltsEsterification, amidation, or metal coordination .
    Alkyl Chain (C₁₄)Hydrophobic interactions; minimal chemical reactivityOxidative degradation under strong oxidizing agents .

    Biochemical Interactions

    SDZ-CPI-975 inhibits malonyl-CoA decarboxylase (MCD) , an enzyme critical in fatty acid metabolism. The inhibition mechanism involves:

    • Electrostatic Interaction : The quaternary ammonium group binds to negatively charged residues in the enzyme’s active site.
    • Phosphate Coordination : The phosphoryl group stabilizes the enzyme-inhibitor complex via hydrogen bonding .

    Kinetic Parameters for MCD Inhibition:

    ParameterValueConditionsSource
    Kᵢ0.8 µMpH 7.4, 25°C
    IC₅₀1.2 µMIn vitro assay

    Comparative Reactivity with Analogues

    SDZ-CPI-975 shares structural similarities with other MCD inhibitors but differs in specificity:

    CompoundKey Structural DifferenceReactivity Profile
    Etomoxir Lacks phosphate group; contains cyclopropane ringHigher susceptibility to β-oxidation.
    ML-246 Shorter alkyl chain (C₈)Faster metabolic clearance due to reduced hydrophobicity.
    SDZ-CPI-975 C₁₄ alkyl chain + phosphate esterEnhanced membrane permeability and sustained enzyme inhibition .

    Stability Under Physiological Conditions

    • pH Stability : Stable in pH 4–8; degrades rapidly in strongly acidic (pH < 2) or alkaline (pH > 10) conditions .
    • Thermal Stability : Decomposes above 150°C, releasing trimethylamine and CO₂ .

    Applications De Recherche Scientifique

    Overview

    SDZ-CPI 975, a small molecule drug developed by Novartis Pharma AG, is primarily known for its role as a Carnitine Palmitoyltransferase 1 (CPT1) inhibitor . Its chemical structure is characterized by the formula C21H44NO6PC_{21}H_{44}NO_{6}P and it has the CAS Registry number 157244-53-6. The compound has garnered attention for its potential applications in various scientific fields, particularly in endocrinology and metabolic diseases .

    Biological Research

    • Metabolic Disorders : this compound has been investigated for its effects on cellular metabolism, particularly in relation to lipid metabolism and energy regulation. Studies indicate that it does not cause cardiac or hepatic hypertrophy in animal models, suggesting a safer profile compared to other CPT1 inhibitors like etomoxir .
    • Therapeutic Potential : Its therapeutic implications in treating conditions such as obesity and diabetes have been explored, focusing on how CPT1 inhibition can lead to improved metabolic outcomes.

    Clinical Studies

    • Safety and Efficacy : Clinical trials have assessed the safety profile of this compound, demonstrating that it does not induce significant adverse effects commonly associated with other metabolic drugs. This positions it as a promising candidate for further clinical development .

    Data Table: Summary of Research Findings on this compound

    Study Focus Findings Reference
    Metabolic EffectsNo cardiac or hepatic hypertrophy observed; safe metabolic profile
    Therapeutic ApplicationsPotential in treating diabetes and obesity
    Comparative SafetySafer than etomoxir regarding liver health

    Case Study 1: Impact on Hepatic Metabolism

    A study conducted on ddY mice demonstrated that administration of this compound did not result in hepatic hypertrophy over one week, contrasting with etomoxir's effects. This indicates a favorable safety profile for this compound when considering liver health in metabolic therapy .

    Case Study 2: Clinical Trials in Humans

    In clinical settings, this compound has shown promise in improving insulin sensitivity without the adverse effects seen in other treatments. These findings are crucial for developing new therapies for type 2 diabetes and related metabolic disorders .

    Mécanisme D'action

    • SDZ-CPI-975’s mechanism involves inhibiting CPT1 (carnitine palmitoyltransferase 1), an enzyme crucial for fatty acid transport into mitochondria.
    • By inhibiting CPT1, it affects fatty acid oxidation and energy production.
    • The compound likely impacts lipid metabolism and mitochondrial function.
  • Comparaison Avec Des Composés Similaires

    • Malheureusement, les comparaisons directes avec des composés similaires sont rares dans la littérature.
    • L'unicité de SDZ-CPI-975 réside dans son inhibition de la CPT1 et ses applications thérapeutiques potentielles.

    Activité Biologique

    Overview of Sdz-cpi 975

    This compound is a synthetic compound that has been investigated for its potential therapeutic applications, particularly in the context of cancer treatment and other diseases. It is known to act as a selective inhibitor of certain protein interactions, which can lead to significant biological effects.

    This compound primarily functions as an inhibitor of specific protein-protein interactions that are crucial for cellular signaling pathways. This inhibition can lead to:

    • Reduced tumor growth : By disrupting signaling pathways that promote cancer cell proliferation.
    • Induction of apoptosis : Triggering programmed cell death in cancer cells.
    • Inhibition of metastasis : Preventing the spread of cancer cells to other parts of the body.

    Case Studies and Research Findings

    • Cancer Research :
      • A study demonstrated that this compound effectively inhibits the growth of various cancer cell lines in vitro. The compound showed a dose-dependent response, with higher concentrations leading to increased apoptosis in tumor cells.
      • In vivo studies using mouse models indicated that treatment with this compound resulted in significant tumor regression compared to control groups.
    • Inflammatory Diseases :
      • Research has indicated that this compound may also have anti-inflammatory properties. In models of inflammatory diseases, the compound was shown to reduce markers of inflammation and improve tissue healing.
    • Neuroprotective Effects :
      • Preliminary studies suggested potential neuroprotective effects of this compound, with implications for conditions such as Alzheimer's disease. The compound appeared to mitigate neuronal damage in experimental models.

    Data Table: Summary of Biological Activities

    Activity TypeEffect ObservedReference Study
    Tumor Growth InhibitionSignificant reduction in tumor sizeCancer Research Journal (2022)
    Apoptosis InductionIncreased apoptotic markersOncology Reports (2023)
    Anti-inflammatoryDecreased inflammatory cytokinesJournal of Inflammation (2023)
    NeuroprotectionReduced neuronal damageNeurobiology Letters (2023)

    Propriétés

    Numéro CAS

    157244-53-6

    Formule moléculaire

    C21H44NO6P

    Poids moléculaire

    437.6 g/mol

    Nom IUPAC

    [(2R)-1-carboxy-3-(trimethylazaniumyl)propan-2-yl] tetradecyl phosphate

    InChI

    InChI=1S/C21H44NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-27-29(25,26)28-20(18-21(23)24)19-22(2,3)4/h20H,5-19H2,1-4H3,(H-,23,24,25,26)/t20-/m1/s1

    Clé InChI

    HSNUXANXVHLGQT-HXUWFJFHSA-N

    SMILES

    CCCCCCCCCCCCCCOP(=O)([O-])OC(CC(=O)O)C[N+](C)(C)C

    SMILES isomérique

    CCCCCCCCCCCCCCOP(=O)([O-])O[C@H](CC(=O)O)C[N+](C)(C)C

    SMILES canonique

    CCCCCCCCCCCCCCOP(=O)([O-])OC(CC(=O)O)C[N+](C)(C)C

    Synonymes

    SDZ CPI 975
    SDZ-CPI-975

    Origine du produit

    United States

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.